1-(3-Methoxypropoxy)-4-nitrobenzene
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Overview
Description
1-(3-Methoxypropoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H13NO4 It is characterized by a benzene ring substituted with a nitro group at the 4-position and a 3-methoxypropoxy group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrophenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-(3-Methoxypropoxy)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzene ring.
Scientific Research Applications
1-(3-Methoxypropoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to antimicrobial activity .
Comparison with Similar Compounds
1-(3-Methoxypropoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(3-Methoxypropoxy)-2-nitrobenzene: Similar structure but with the nitro group at the 2-position.
4-Nitrophenol: Lacks the methoxypropoxy group but contains the nitro group on the benzene ring.
Uniqueness: 1-(3-Methoxypropoxy)-4-nitrobenzene is unique due to the presence of both the methoxypropoxy and nitro groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3-methoxypropoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQKQWWMUSBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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